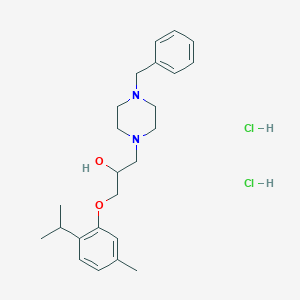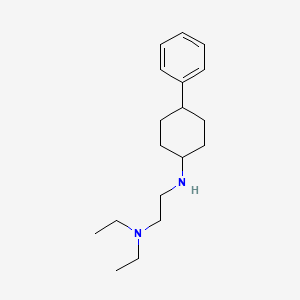![molecular formula C21H25N5O2 B5065930 N-[3-(4-morpholinyl)propyl]-1-(1-naphthylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5065930.png)
N-[3-(4-morpholinyl)propyl]-1-(1-naphthylmethyl)-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(4-morpholinyl)propyl]-1-(1-naphthylmethyl)-1H-1,2,3-triazole-4-carboxamide, commonly known as MPTP, is a chemical compound that has been widely studied for its potential applications in scientific research. MPTP is a triazole-based compound that has shown promising results in various biochemical and physiological studies.
Wirkmechanismus
MPTP acts as an inhibitor of monoamine oxidase-B (MAO-B), an enzyme that plays a crucial role in the metabolism of dopamine. By inhibiting MAO-B, MPTP increases the levels of dopamine in the brain, leading to various physiological effects. MPTP has also been shown to inhibit the uptake of norepinephrine and serotonin, further contributing to its physiological effects.
Biochemical and Physiological Effects:
MPTP has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to increase the levels of dopamine in the brain, leading to improved cognitive function and increased motivation. MPTP has also been shown to improve cardiovascular function by increasing blood flow and reducing inflammation. Additionally, MPTP has been shown to have immunomodulatory effects, making it a potential treatment for various autoimmune disorders.
Vorteile Und Einschränkungen Für Laborexperimente
MPTP has several advantages as a tool for scientific research. It is a potent inhibitor of MAO-B, making it a valuable tool for studying the role of dopamine in various physiological processes. Additionally, MPTP has been shown to be safe and well-tolerated in animal studies, making it a promising candidate for further research. However, there are also some limitations to using MPTP in lab experiments. It can be difficult to obtain pure MPTP, and the synthesis process can be time-consuming and expensive. Additionally, MPTP has been shown to have some toxic effects at high doses, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on MPTP. One potential area of study is its potential as a treatment for various neurological disorders, such as Parkinson's disease. MPTP's ability to increase dopamine levels in the brain makes it a promising candidate for further research in this area. Additionally, MPTP's immunomodulatory effects could make it a potential treatment for various autoimmune disorders. Finally, further research is needed to fully understand the biochemical and physiological effects of MPTP and its potential applications in scientific research.
Conclusion:
MPTP is a valuable tool for scientific research, with potential applications in various areas of study. Its ability to increase dopamine levels in the brain and exhibit immunomodulatory effects make it a promising candidate for further research. However, there are also limitations to using MPTP in lab experiments, and further research is needed to fully understand its biochemical and physiological effects.
Synthesemethoden
The most common method for synthesizing MPTP involves the reaction of 1-(1-naphthylmethyl)-1H-1,2,3-triazole-4-carboxylic acid with 3-(4-morpholinyl)propylamine. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure MPTP.
Wissenschaftliche Forschungsanwendungen
MPTP has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. MPTP has been used in studies related to the central nervous system, cardiovascular system, and immune system.
Eigenschaften
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-1-(naphthalen-1-ylmethyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2/c27-21(22-9-4-10-25-11-13-28-14-12-25)20-16-26(24-23-20)15-18-7-3-6-17-5-1-2-8-19(17)18/h1-3,5-8,16H,4,9-15H2,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHAZPGGLMVUIIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2=CN(N=N2)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-bromo-4-chloro-1-[3-(2-ethoxyphenoxy)propoxy]benzene](/img/structure/B5065851.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-methoxyethyl)-N~2~-(3-methylbenzyl)glycinamide](/img/structure/B5065859.png)
![N-(4-{[3-(4-morpholinyl)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]amino}phenyl)acetamide](/img/structure/B5065874.png)
![5-{[3,5-bis(benzoylamino)benzoyl]amino}isophthalic acid](/img/structure/B5065876.png)
![N-(2-pyridinylmethyl)-4-{[1-(3-thienylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5065879.png)
![4-{2-[(3,5-di-tert-butyl-4-fluorophenyl)sulfonyl]ethyl}pyridine](/img/structure/B5065897.png)
![4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B5065908.png)
![3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-[(6-methyl-2-pyridinyl)methyl]propanamide](/img/structure/B5065911.png)
![4-chloro-2-{[4-(hydroxymethyl)-4-(3-phenylpropyl)-1-piperidinyl]methyl}phenol](/img/structure/B5065926.png)
![1-allyl-5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5065935.png)
![1-[(4-chlorophenyl)(isobutyrylamino)methyl]-2-naphthyl acetate](/img/structure/B5065950.png)
![8-[4-(4-chlorophenoxy)butoxy]-2-methylquinoline](/img/structure/B5065958.png)

